3-amino-N-(pyrazin-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-pyrazin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-9-3-1-2-8(6-9)11(16)15-10-7-13-4-5-14-10/h1-7H,12H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTHSFLDPZLUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 Amino N Pyrazin 2 Yl Benzamide
Diverse Synthetic Routes for the Core 3-amino-N-(pyrazin-2-yl)benzamide Structure
The formation of the this compound core relies on the successful coupling of its two primary precursors: 3-aminobenzoic acid and 2-aminopyrazine (B29847). The key step in this synthesis is the creation of a stable amide bond between these two moieties.
Amidation and Coupling Strategies for Benzamide (B126) Formation
The direct amidation of 3-aminobenzoic acid with 2-aminopyrazine is the most straightforward approach to forming the target benzamide. This transformation requires the activation of the carboxylic acid group of 3-aminobenzoic acid to facilitate nucleophilic attack by the amino group of 2-aminopyrazine. A variety of modern coupling reagents are employed to achieve this efficiently and under mild conditions, minimizing side reactions.
Commonly used peptide coupling agents are highly effective for this purpose. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®, can activate the carboxylic acid. These additives act as acyl transfer catalysts and suppress racemization if chiral centers are present. Phosphonium reagents, such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), and uronium reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also powerful activating agents that promote rapid and clean amide bond formation. google.com
Another effective method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, which then readily reacts with the amine to form the amide bond, releasing carbon dioxide and imidazole (B134444) as byproducts. nih.gov A similar strategy has been successfully applied in the synthesis of N-substituted 3-aminopyrazine-2-carboxamides. nih.govgoogle.com
Furthermore, titanium tetrachloride (TiCl₄) in the presence of a base like pyridine (B92270) has been shown to mediate the condensation of pyrazin-2-amine with carboxylic acids to form amide bonds, as demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. google.commdpi.com
Table 1: Common Coupling Reagents for Benzamide Formation
| Reagent/System | Type | Additive (if applicable) | Key Features |
|---|---|---|---|
| EDC | Carbodiimide | HOBt, Oxyma Pure® | Water-soluble byproducts, high efficiency. google.com |
| CDI | Imidazolium | None | Forms reactive acyl-imidazole intermediate. nih.gov |
| HATU | Uronium/Aminium | Base (e.g., DIPEA) | High coupling rates, low racemization. google.com |
| BOP | Phosphonium | Base (e.g., DIPEA) | Effective for hindered couplings. google.com |
| TiCl₄ | Lewis Acid | Pyridine | Mediates direct condensation. google.commdpi.com |
Precursor Synthesis and Regioselective Functionalization of Pyrazine (B50134) and Benzene (B151609) Moieties
The synthesis of the core structure is contingent upon the availability of its precursors, 3-aminobenzoic acid and 2-aminopyrazine.
3-Aminobenzoic Acid (MABA): This precursor is typically prepared through the chemical reduction of 3-nitrobenzoic acid. lifechemicals.com This process can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) being a common and clean method. This precursor is commercially available. libretexts.orgyoutube.comlibretexts.org
2-Aminopyrazine: Several synthetic routes exist for 2-aminopyrazine. A classical method involves the amination of a 2-halopyrazine, such as 2-chloropyrazine, with ammonia (B1221849) at elevated temperatures. google.com Another approach starts from 2-cyanopyrazine, which can be converted to 2-aminopyrazine via the Hofmann rearrangement using a sodium hypochlorite (B82951) solution and a base like sodium hydroxide. google.com 2-aminopyrazine is a commercially available starting material. chemicalpapers.com
Regioselective functionalization is typically performed at the precursor stage. For the benzene moiety, various substituted 3-nitrobenzoic acids can be synthesized and then reduced to the corresponding substituted 3-aminobenzoic acids. This allows for the introduction of substituents at specific positions on the benzene ring before the final amidation step.
Strategies for Substituent Introduction on the Benzamide Ring System
Once the core this compound structure is formed, further derivatization can be explored on the benzamide portion of the molecule.
Modification and Derivatization of the Amino Group at Position 3
The primary amino group at the 3-position of the benzene ring is a versatile handle for a wide range of chemical modifications. Standard reactions for aromatic amines can be applied here.
Acylation: The amino group can be acylated with acid chlorides or anhydrides to form secondary amides.
Alkylation: N-alkylation can be achieved using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. A patent describes the alkylation of 3-aminobenzamide (B1265367) with bromoalkanes to produce N-alkyl and N,N-dialkyl derivatives. google.com
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., -OH, -F, -Cl, -Br, -I, -CN) in Sandmeyer or related reactions.
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), a strategy used to create derivatives of 4-aminobenzoic acid. mdpi.com
Table 2: Potential Derivatization Reactions for the 3-Amino Group
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amide |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary Amine |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Schiff Base Formation | Aldehydes, Ketones | Imine |
| Diazotization/Substitution | NaNO₂/H⁺, Nucleophile (Nu⁻) | -Nu |
Functionalization of the Benzene Aromatic Ring
Direct functionalization of the benzene ring after the formation of the core structure is challenging but possible. The directing effects of the two existing substituents—the meta-positioned amino (-NH₂) and amide (-NHCOR) groups—must be considered. Both are ortho-, para-directing groups. libretexts.orgyoutube.com Since they are meta to each other, their directing effects reinforce one another, activating the positions ortho and para to each group. Specifically, positions 2, 4, and 6 will be activated for electrophilic aromatic substitution (EAS).
Halogenation: Bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, or milder reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group (-NO₂) can be performed using a mixture of nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid over-reaction or degradation due to the activating nature of the ring.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on strongly activated (or deactivated) rings. The free amino group can form a complex with the Lewis acid catalyst, deactivating the ring and preventing the reaction. youtube.com This can sometimes be circumvented by first protecting the amino group, for example, by converting it to an amide. libretexts.org
Derivatization Approaches for the Pyrazine Ring System
The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. mdpi.com This electron-poor nature makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present. Conversely, electrophilic aromatic substitution on the pyrazine ring is generally difficult. acs.org
Halogenation: Direct halogenation of 2-aminopyrazine itself can be controlled to yield mono- or di-halogenated products. For example, using N-bromosuccinimide (NBS) in acetonitrile (B52724) can yield 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937) depending on the stoichiometry. google.comthieme.de These halogenated precursors can then be used to synthesize a halo-substituted version of the target molecule.
Nucleophilic Aromatic Substitution (S_NAr): If a halogen atom is present on the pyrazine ring of the final compound (e.g., by using a halogenated 2-aminopyrazine precursor), it can be displaced by various nucleophiles such as amines, alkoxides, or thiolates.
Cross-Coupling Reactions: A halogenated pyrazine ring can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents. researchgate.net The Suzuki coupling of a bromo-substituted N-(pyrazin-2-yl)thiophene-2-carboxamide with various boronic acids has been demonstrated as an effective method for derivatization. google.commdpi.com
Directed Ortho-metalation: For more complex functionalization, directed ortho-metalation (DoM) can be employed on a protected pyrazine derivative to introduce substituents at specific positions adjacent to the directing group. acs.org
Nitrogen Atom Modifications within the Pyrazine Ring
N-Oxide Formation: The pyrazine nitrogen atoms can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids, with trifluoroperacetic acid being a common choice. chemicalbook.com The formation of mono- or di-N-oxides can significantly alter the electronic properties of the pyrazine ring, making it more electron-deficient and potentially influencing its interaction with biological targets. chemicalbook.comnist.gov The N-oxide functionality is highly polar and can act as a strong hydrogen bond acceptor. nih.gov The oxidation of substituted pyrazines can sometimes lead to a mixture of mono-N-oxide isomers, which may require chromatographic separation for individual characterization. chemicalbook.com
N-Alkylation: The pyrazine ring can undergo N-alkylation, although this is generally less common than with more nucleophilic heterocyclic systems. Alkylation can be achieved using various alkylating agents in the presence of a strong base. mdpi.com The reaction conditions, such as the choice of solvent and base, can influence the regioselectivity of the alkylation, particularly in asymmetrically substituted pyrazines. japsonline.com The introduction of an alkyl group on the pyrazine nitrogen can impact the compound's lipophilicity and steric profile.
Carbon Atom Substitutions on the Pyrazine Heterocycle
Modification of the carbon atoms of the pyrazine ring is a crucial strategy for expanding the chemical space of this compound derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: A prevalent method for functionalizing the pyrazine ring is through palladium-catalyzed cross-coupling reactions. This typically involves the use of a halogenated pyrazine precursor, most commonly a chloropyrazine derivative. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a widely employed technique to introduce aryl or heteroaryl substituents onto the pyrazine ring. researchgate.netcaymanchem.com These reactions are often catalyzed by palladium complexes with various phosphine (B1218219) ligands. researchgate.net Other palladium-catalyzed reactions, such as the Stille, Sonogashira, and Kumada couplings, have also been utilized for the functionalization of pyrazines, allowing for the introduction of a wide array of carbon-based substituents. nist.gov
Direct C-H Functionalization: More recently, direct C-H functionalization reactions, such as the Minisci reaction, have emerged as powerful tools for the modification of electron-deficient heterocycles like pyrazine. sigmaaldrich.com The Minisci reaction involves the addition of a nucleophilic radical to the protonated heteroaromatic ring, enabling the introduction of alkyl and acyl groups without the need for pre-functionalization of the pyrazine ring. This approach offers a more atom-economical route to novel pyrazine derivatives.
Analytical Methodologies for Synthesized this compound and its Derivatives
A suite of analytical techniques is essential for the purification, identification, and characterization of this compound and its derivatives. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of synthesized compounds and for their purification. Reversed-phase HPLC, using a C18 or C8 stationary phase, is frequently used for the analysis of pyrazine and benzamide derivatives. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, often run in a gradient elution mode to achieve optimal separation. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light. While specific HPLC methods for this compound are not widely published, methods developed for the closely related drug pyrazinamide (B1679903) can be adapted, typically using a phosphate (B84403) buffer and methanol as the mobile phase with detection around 269 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation of this compound and its derivatives.
¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For the parent compound, one would expect to see distinct signals for the protons on the pyrazine and benzoyl rings. The protons on the pyrazine ring of a related compound, pyrazinamide, appear as a singlet at high chemical shift, while the protons on the benzamide ring would show a more complex splitting pattern characteristic of a substituted benzene ring. The amino group protons and the amide proton would appear as broad singlets, and their chemical shifts can be solvent-dependent.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the amide, as well as for the carbons of the pyrazine and benzene rings. nist.gov The chemical shifts of the pyrazine carbons are influenced by the electronegative nitrogen atoms.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (214.23 g/mol ). Fragmentation would likely involve cleavage of the amide bond, leading to characteristic fragment ions for the 3-aminobenzoyl and pyrazin-2-ylamino moieties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino N Pyrazin 2 Yl Benzamide Analogs
Impact of Positional and Substituent Variations on Biological Activity
Influence of Benzene (B151609) Ring Substitutions on Efficacy and Selectivity
The benzene ring of the benzamide (B126) moiety serves as a critical interaction domain with biological targets. Altering the substituents on this ring can dramatically impact the potency and selectivity of the analogs. For instance, in related benzamide derivatives, the introduction of different functional groups can modulate their inhibitory activity against various enzymes.
Research on structurally similar N-(pyrazin-2-yl)benzenesulfonamides has shown that substitutions on the benzene ring are crucial for their antimycobacterial activity. nih.gov Specifically, a 4-amino substitution on the benzenesulfonamide (B165840) ring was found to be a key pharmacophore for the inhibition of the folate pathway in Mycobacterium tuberculosis. nih.gov This highlights the importance of the position and nature of the substituent on the benzene ring for achieving a desired biological effect.
In the context of kinase inhibition, a field where many benzamide derivatives are active, substitutions on the benzene ring can dictate the selectivity for different kinase families. For example, studies on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors revealed that halogenated and trifluoromethylated analogs were highly potent.
Interactive Table: Impact of Benzene Ring Substitutions on Biological Activity of Related Benzamide Analogs.
| Compound ID | Benzene Ring Substituent | Target | Activity (IC50/MIC) | Reference |
| Analog 1 | 4-amino | Dihydropteroate Synthase | 6.25 µg/mL (MIC) | nih.gov |
| Analog 2 | 4-chloro | Not Specified | Not Specified | nih.gov |
| Analog 3 | 3-trifluoromethyl | Bcr-Abl Kinase | Potent Inhibition |
Effects of Pyrazine (B50134) Ring Modifications on Biological Profile
The pyrazine ring is another key component of the 3-amino-N-(pyrazin-2-yl)benzamide scaffold that is amenable to modification. Changes to this ring can affect not only the compound's interaction with its target but also its physicochemical properties, such as solubility and metabolic stability.
In a series of N-substituted 3-aminopyrazine-2-carboxamides, modifications to the substituent attached to the pyrazine carboxamide nitrogen led to varied antimicrobial activities. mdpi.com For example, benzyl, alkyl, and phenyl derivatives displayed different profiles against various bacterial and fungal strains. mdpi.com This suggests that the nature of the group attached to the pyrazine core plays a significant role in defining the biological spectrum of these compounds.
Furthermore, substitutions directly on the pyrazine ring, such as the introduction of a chlorine atom, have been shown to influence the antitubercular activity of N-(pyrazin-2-yl)benzenesulfonamides. nih.gov The compound 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide demonstrated good activity against M. tuberculosis, indicating that even minor modifications to the pyrazine ring can have a profound impact on efficacy. nih.gov
Stereochemical Considerations and Chiral Analogs of this compound
While the core structure of this compound is achiral, the introduction of chiral centers, for instance, through substitution with a chiral moiety, can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with a chiral biological target, such as an enzyme or receptor.
Although specific studies on the chiral analogs of this compound are not extensively reported in the available literature, the importance of stereochemistry is a well-established principle in medicinal chemistry. For many classes of drugs, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.
General methods for the separation of chiral compounds, such as chiral chromatography, are often employed to isolate and evaluate the individual enantiomers of a racemic mixture. nih.govmdpi.commdpi.com The synthesis of enantiomerically pure compounds is a key strategy in drug development to optimize therapeutic outcomes. The biological evaluation of individual enantiomers of related pyrazinamide (B1679903) derivatives has shown that stereochemistry can significantly influence antimycobacterial activity. nih.gov
Molecular Modeling and Computational Chemistry in SAR Elucidation
Computational techniques are invaluable tools for understanding the structure-activity relationships of this compound analogs at a molecular level. These methods allow researchers to visualize how these molecules interact with their biological targets and to predict the activity of novel derivatives.
Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling)
In the absence of a known three-dimensional structure of the biological target, ligand-based methods such as pharmacophore modeling can be employed. A pharmacophore model defines the essential steric and electronic features required for a molecule to exert a specific biological activity.
For classes of compounds similar to this compound, pharmacophore models have been developed to guide the design of new inhibitors. openmedicinalchemistryjournal.comduke.edunih.gov These models typically identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target. For instance, a pharmacophore model for benzamide derivatives as FtsZ inhibitors identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings as essential for activity.
Structure-Based Drug Design Approaches (e.g., Molecular Docking)
When the three-dimensional structure of the biological target is available, structure-based drug design approaches like molecular docking can provide detailed insights into the binding mode of ligands. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, allowing for the analysis of key interactions such as hydrogen bonds and hydrophobic contacts.
Molecular docking studies have been extensively used to understand the SAR of pyrazine and benzamide derivatives as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs). walshmedicalmedia.comnih.govmdpi.comnih.gov For example, docking studies of pyrazine-linked 2-aminobenzamides into the active site of HDACs have revealed the importance of the 2-aminobenzamide (B116534) moiety for chelating the zinc ion in the active site. nih.gov Similarly, docking of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives into the ATP-binding site of Fibroblast Growth Factor Receptor (FGFR) has helped to rationalize their inhibitory activity. nih.gov
Interactive Table: Molecular Docking Insights for Related Analogs.
| Compound Class | Target Protein | Key Interactions Observed in Docking | Reference |
| Pyrazine-linked 2-aminobenzamides | Histone Deacetylases (HDACs) | Zinc chelation by the 2-aminobenzamide group, hydrogen bonds, and hydrophobic interactions. | nih.gov |
| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | Fibroblast Growth Factor Receptor (FGFR) | Hydrogen bonds with key residues in the ATP-binding pocket. | nih.gov |
| N-(pyrazin-2-yl)benzenesulfonamides | Dihydropteroate Synthase | Interactions consistent with known inhibitors of the folate pathway. | nih.gov |
Preclinical Biological Evaluation of 3 Amino N Pyrazin 2 Yl Benzamide and Its Analogs
In Vitro Cellular and Biochemical Assays
Cell-Free Enzymatic Assays for Target Inhibition
Analogs of 3-amino-N-(pyrazin-2-yl)benzamide have been evaluated against various enzymatic targets, revealing specific inhibitory activities crucial for their therapeutic effects.
In the realm of oncology, derivatives have shown potent inhibition of key kinases. A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were identified as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), with compound 18i acting as a pan-FGFR inhibitor against FGFR1-4. nih.gov Another study identified compound 8v , a 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide, as a highly selective and potent inhibitor of Discoidin Domain Receptor 1 (DDR1) with an IC₅₀ value of 23.8 nM, while showing significantly less activity against DDR2 and other kinases.
For antimycobacterial applications, the enzyme methionine aminopeptidase (B13392206) 1 from Mycobacterium tuberculosis (MtMetAP1) has been a key focus. Substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides demonstrated high inhibition of the MtMetAP1a isoform, with the level of inhibition being strongly dependent on the metal cofactor present; the highest inhibition was observed with Ni²⁺. Molecular docking studies also suggested that 3-benzylaminopyrazine-2-carboxamides may target the mycobacterial enoyl-ACP reductase (InhA). nih.gov
Furthermore, some N-alkyl-3-(alkylamino)pyrazine-2-carboxamides were found to inhibit photosystem II photosynthetic electron transport (PET) in spinach chloroplasts, an activity strongly linked to the lipophilicity of the compounds. In other studies, a novel benzamide (B126) derivative, VKNG-2 , was shown to stimulate the ATPase activity of the ABCG2 transporter, an important mechanism in overcoming multidrug resistance in cancer. nih.gov
Cell-Based Proliferation and Viability Studies in Disease Models (e.g., cancer cell lines, mycobacterial strains)
The antiproliferative and cytotoxic effects of this compound analogs have been extensively studied in both cancer cell lines and various mycobacterial strains.
Antimycobacterial Activity: A variety of N-substituted 3-aminopyrazine-2-carboxamides have demonstrated significant activity against Mycobacterium tuberculosis (Mtb). dntb.gov.uanih.gov The activity often varies with the nature of the substituent on the carboxamide moiety. For instance, among a series of benzyl, alkyl, and phenyl derivatives, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide showed potent activity against the Mtb H37Rv strain. dntb.gov.uanih.govacs.org Similarly, N-(5-chloropyrazin-2-yl)benzamides bearing small alkyl groups at position 4 of the benzene (B151609) ring were found to be effective against Mtb. doaj.org The activity of these compounds is often compared to the first-line anti-tuberculosis drug, pyrazinamide (B1679903).
| Compound/Analog Series | Strain(s) | Key Findings (MIC) | Citations |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | M. tuberculosis H37Rv | MIC = 12.5 µg/mL | dntb.gov.ua, nih.gov |
| N-(5-Chloropyrazin-2-yl)benzamides (with 4-Me or 4-Et) | M. tuberculosis H37Rv | MIC = 6.25 and 3.13 µg/mL, respectively | doaj.org |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | M. tuberculosis H37Rv | MIC = 6 µM | nih.gov |
| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) | M. tuberculosis H37Rv | MIC = 12.5 µg/mL | |
| N,N'-bis(3,4-dichlorobenzyl)pyrazine-2,3-diamide (9a) | M. tuberculosis H37Rv | MIC = 12.5 µg/mL | nih.gov |
| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides (14-16) | M. tuberculosis H37Rv | MIC = 25 µg/mL |
Anticancer Activity: In cancer research, benzamide analogs have demonstrated cytotoxicity in various cell lines. The N-substituted benzamide, declopramide (B1670142) (3CPA) , was shown to induce cell death in the murine 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.gov More recently, a series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds were synthesized, with some analogs showing excellent anticancer activity against the A549 lung cancer cell line.
The FGFR inhibitor 18i exhibited potent antitumor effects in multiple cancer cell lines characterized by FGFR abnormalities. nih.gov Likewise, the DDR1 inhibitor 8v effectively suppressed the tumorigenicity and proliferation of H1299 non-small cell lung cancer (NSCLC) cells. Another benzamide derivative, VKNG-2 , was able to reverse multidrug resistance in the S1-M1-80 colon cancer cell line, significantly increasing the efficacy of chemotherapeutic drugs like mitoxantrone (B413) and SN-38. nih.gov
| Compound/Analog | Cell Line(s) | Key Findings (IC₅₀ / Effect) | Citations |
| Declopramide (3CPA) | 70Z/3, HL60 | Induces cytotoxicity at doses > 250 µM | nih.gov |
| Compound 8v | H1299 (NSCLC) | Dose-dependently suppressed tumorigenicity and proliferation | |
| Compound 18i | Cancer cells with FGFR abnormalities | Potent antitumor activity | nih.gov |
| VKNG-2 | S1-M1-80 (Colon Cancer) | Reversed resistance to mitoxantrone (70-fold) and SN-38 (112-fold) at 5 µM | nih.gov |
| N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide analogs (12a, 13a) | A549 (Lung Cancer) | IC₅₀ = 19 and 17 µM, respectively |
Apoptosis Induction and Cell Cycle Modulation Analyses
Investigations into the mechanisms of cytotoxicity have revealed that some benzamide analogs function by inducing programmed cell death (apoptosis) and altering cell cycle progression.
Detailed studies on declopramide (3CPA) showed that it induces a G2/M phase cell cycle block in both murine 70Z/3 and human p53-deficient HL60 cancer cells. nih.gov This cell cycle arrest precedes the onset of apoptosis. The apoptotic pathway initiated by declopramide involves the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspase-9. nih.gov The process was shown to be independent of the p53 tumor suppressor protein. nih.gov
Cell Migration and Invasion Assays
The potential of these compounds to inhibit cancer metastasis has been explored through cell migration and invasion assays. One analog, the selective DDR1 inhibitor compound 8v , was shown to dose-dependently suppress the migration and invasion of H1299 non-small cell lung cancer cells. This was demonstrated using both wound healing assays, which measure the collective movement of a sheet of cells, and transwell assays, which assess the ability of individual cells to move through a porous membrane.
Gene Expression and Protein Level Analysis in Cellular Systems
To further elucidate the molecular pathways affected by these compounds, analyses of gene and protein expression have been conducted. In studies with declopramide (3CPA) , Western blot analysis was used to confirm that the compound's induction of apoptosis and cell cycle block was not dependent on the upregulation of p53 protein expression. nih.gov
Conversely, research on the multidrug resistance inhibitor VKNG-2 showed that its mechanism of action did not involve altering the expression levels of the ABCG2 transporter protein itself, nor the expression of key signaling proteins like AKT and PI3K p110β. nih.gov The subcellular localization of the ABCG2 protein also remained unchanged, indicating the compound acts by directly inhibiting the transporter's function rather than its expression or trafficking. nih.gov In studies of the FGFR inhibitor 18i , it was found to block the activation of the FGFR receptor and its downstream signaling pathways at submicromolar concentrations. nih.gov
In Vivo Efficacy Studies in Preclinical Animal Models
The therapeutic potential of pyrazine-based benzamides has been translated from in vitro findings to in vivo preclinical animal models, particularly in the context of cancer therapy.
While potent in vitro activity has been demonstrated for many newer analogs, their in vivo efficacy is still under investigation. For example, despite its promising in vitro profile as a selective DDR1 inhibitor, compound 8v was noted to have suboptimal pharmacokinetic parameters, which could present a challenge for in vivo applications.
Xenograft and Syngeneic Models in Oncology
Currently, there is a notable absence of publicly available scientific literature detailing the in vivo preclinical evaluation of this compound in either xenograft or syngeneic models for oncology research. While research into structurally similar compounds, such as various 3-amino-pyrazine-2-carboxamide derivatives, has been conducted, these studies primarily focus on in vitro activity. For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and have demonstrated antitumor activity in various cancer cell lines. nih.gov However, specific data from animal models like xenografts, where human tumor cells are implanted in immunocompromised mice, or syngeneic models, which utilize immunocompetent mice and tumors from the same genetic background, are not described for this compound itself.
Similarly, investigations into other related benzamide structures, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have shown significant growth retardation of breast and ovarian cancer xenografts in mice. nih.gov These findings highlight the potential of the broader benzamide and pyrazine (B50134) chemical classes in oncology, but direct evidence for the efficacy of this compound in these specific preclinical oncology models remains to be published.
Disease-Specific Animal Models (e.g., infectious disease models, inflammatory models)
The exploration of this compound in disease-specific animal models for indications such as infectious or inflammatory diseases is not well-documented in the available scientific literature. Research has been conducted on analogs, for example, substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides, which have been evaluated as inhibitors of mycobacterial methionine aminopeptidase 1, a target for tuberculosis treatment. nih.gov These studies, however, have largely centered on in vitro enzymatic and whole-cell activity against Mycobacterium tuberculosis, with no subsequent in vivo data from animal models of tuberculosis being reported. nih.gov
Other pyrazine derivatives have been investigated for a range of biological activities, including diuretic and antimicrobial properties. nih.govmdpi.com For instance, certain N-substituted 3-aminopyrazine-2-carboxamides have shown in vitro activity against various bacteria and fungi. mdpi.com Despite these promising in vitro results for related compounds, there is no specific information available on the evaluation of this compound in animal models of infectious or inflammatory conditions.
Pharmacodynamic Marker Evaluation in Animal Tissues
Consistent with the lack of in vivo studies in specific disease models, there is no information available in the scientific literature regarding the evaluation of pharmacodynamic markers for this compound in animal tissues. Pharmacodynamic studies are crucial in drug development to understand the biochemical and physiological effects of a compound on the body and to establish a dose-response relationship.
For other investigational compounds in the broader chemical family, such as the antitumor benzothiazoles, pharmacodynamic markers have been assessed. For example, the induction of cytochrome P450 1A1 protein expression was detected in tumor tissues from mice treated with a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. nih.gov This type of analysis provides evidence of target engagement and biological activity in vivo. However, similar studies to identify and measure relevant pharmacodynamic markers for this compound in animal tissues have not been reported.
Elucidation of the Molecular Mechanism of Action of 3 Amino N Pyrazin 2 Yl Benzamide
Identification of Primary Molecular Targets
There is currently no available research that definitively identifies the primary molecular targets of 3-amino-N-(pyrazin-2-yl)benzamide.
Kinase Inhibition Profiles and Target Validation
No studies detailing the kinase inhibition profile of this compound have been found in the public domain. Consequently, data on its potency against specific kinases (e.g., IC50 or Kd values) and subsequent target validation are not available.
Receptor Binding Studies
Information from receptor binding assays for this compound is not present in the available scientific literature. Therefore, its affinity and selectivity for any specific receptors are unknown.
Enzyme Modulation Studies and Specificity Profiling
There are no published enzyme modulation studies specifically for this compound. Its effects on enzyme activity and its specificity profile against a panel of enzymes have not been documented.
Protein-Protein Interaction Disruption
Research on the potential for this compound to disrupt protein-protein interactions is not available.
Downstream Signaling Pathway Analysis
Without identification of a primary molecular target, analysis of the downstream signaling pathways affected by this compound has not been conducted or reported.
Phosphorylation Cascades and Activation State Analysis
There is no information available regarding the impact of this compound on intracellular phosphorylation cascades or the activation state of key signaling proteins.
Gene Transcription Regulation and Reporter Assays
There is no available information from reporter assays or other molecular biology techniques to describe how this compound may regulate gene transcription.
Cellular Response Pathways and Phenotypic Changes
No studies were found that delineate the specific cellular response pathways modulated by this compound or the consequent phenotypic alterations in cells.
Interplay with Key Cellular Processes and Organelles
Mitochondrial Function Modulation
Research detailing the effects of this compound on mitochondrial function, including but not limited to mitochondrial respiration, membrane potential, and biogenesis, is not present in the current scientific literature.
Autophagy Induction and Lysosomal Activity
There is no published evidence to suggest that this compound induces autophagy or modulates lysosomal activity.
Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of 3 Amino N Pyrazin 2 Yl Benzamide in in Vitro and Animal Models
In Vitro ADME Properties
In vitro ADME studies are designed to assess the fundamental physicochemical and biochemical properties of a drug candidate that influence its pharmacokinetic profile.
Metabolic Stability (e.g., liver microsomes, hepatocytes)
Metabolic stability assays, typically using liver microsomes or hepatocytes, are crucial for predicting a compound's clearance in the body. These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes.
No published data on the metabolic stability of 3-amino-N-(pyrazin-2-yl)benzamide in liver microsomes or hepatocytes were identified.
Plasma Protein Binding Characteristics
The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. Highly protein-bound drugs generally have a lower volume of distribution and clearance.
No specific data regarding the plasma protein binding of this compound could be located.
Permeability Assays (e.g., Caco-2, PAMPA)
Permeability assays like the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict the intestinal absorption of orally administered drugs. The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The PAMPA model provides a high-throughput method to assess passive diffusion.
No experimental results from Caco-2 or PAMPA assays for this compound have been published.
Efflux Transporter Interactions
Efflux transporters, such as P-glycoprotein (P-gp), can actively transport drugs out of cells, limiting their absorption and tissue penetration. Investigating a compound's interaction with these transporters is essential for understanding its potential for drug-drug interactions and its ability to reach therapeutic concentrations.
There is no available information on whether this compound is a substrate or inhibitor of any efflux transporters.
In Vivo Pharmacokinetic Profiling in Preclinical Species
In vivo studies in animal models, such as rats or mice, provide a more integrated understanding of a compound's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion over time.
Absorption and Bioavailability Determination
Following administration, the concentration of the compound in the plasma is measured at various time points to determine key pharmacokinetic parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and bioavailability (F). Bioavailability is a critical measure of the fraction of an administered dose that reaches the systemic circulation.
No in vivo pharmacokinetic studies detailing the absorption and bioavailability of this compound in any preclinical species have been reported in the available literature.
Distribution to Tissues and Organs
Specific studies detailing the distribution of this compound into various tissues and organs following administration in preclinical models are not described in the available scientific literature. Information regarding its ability to cross the blood-brain barrier or accumulate in specific tissues is currently unavailable.
Metabolite Identification and Metabolic Pathways
There is no publicly available information identifying the specific metabolites of this compound or elucidating its metabolic pathways. Investigations into how the compound is biotransformed in the liver or other tissues, including the enzymes involved (such as cytochrome P450 isoenzymes), have not been reported.
Excretion Routes
The primary routes of excretion for this compound and its potential metabolites (e.g., renal, biliary) from the body have not been documented in accessible preclinical studies.
Pharmacodynamic Relationships in Preclinical Models
Detailed preclinical studies on the pharmacodynamic relationships of this compound are not present in the available literature.
Dose-Response Efficacy and Duration of Action
Information regarding the dose-response relationship for the efficacy of this compound in any preclinical model is not available. Consequently, data on its potency (e.g., EC50 or IC50 values in relevant assays) and the duration of its pharmacological effects at various dose levels have not been characterized.
Biomarker Modulation in Target Tissues and Biological Fluids
There are no published studies that identify or measure the modulation of specific biomarkers in target tissues or biological fluids following treatment with this compound. Such data would be crucial for understanding its mechanism of action and for potential translation to clinical studies.
Computational and in Silico Studies for 3 Amino N Pyrazin 2 Yl Benzamide Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govderpharmachemica.com By identifying key molecular descriptors—physicochemical properties or structural features—that influence a compound's potency, QSAR models can predict the activity of new, unsynthesized molecules. nih.govjppres.com This predictive capability is invaluable for prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery pipeline.
In the context of research on benzamide (B126) and pyrazine (B50134) derivatives, QSAR studies have been instrumental. For instance, 3D-QSAR studies on inhibitors of the blood coagulation enzyme factor Xa, which include benzamide structures, have successfully identified the steric, electrostatic, and hydrophobic features crucial for binding affinity. nih.gov These models are often validated through rigorous statistical methods, including cross-validation, to ensure their predictive power. nih.govnih.gov
The process involves calculating a wide range of molecular descriptors for a set of molecules with known activities. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Thermodynamic: Including properties like logP (lipophilicity). researchgate.net
Electronic: Pertaining to the distribution of charges. researchgate.net
Steric: Relating to the three-dimensional shape of the molecule.
Machine learning algorithms, such as multiple linear regression (MLR), support vector regression (SVR), and random forest (RF), are then employed to build the predictive model. nih.govmdpi.com For a series of amide derivatives targeting xanthine (B1682287) oxidase, a QSAR model built using a mix-kernel function SVR demonstrated high predictive accuracy, with a squared correlation coefficient (R²) of 0.97 for the training set and 0.95 for the test set. nih.gov Such models provide clear, quantitative insights into how specific structural modifications can enhance the desired biological activity.
Table 1: Example of Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Thermodynamic | LogP | Lipophilicity / Hydrophobicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Topological | Wiener Index | Molecular branching |
| Steric / 3D | Molecular Refractivity (MR) | Molar volume and polarizability |
| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how a molecule like 3-amino-N-(pyrazin-2-yl)benzamide interacts with its biological target at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. These methods provide a three-dimensional view of the ligand-protein complex, revealing the specific interactions that stabilize the binding.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding affinity (e.g., in kcal/mol). nih.gov For derivatives of 3-aminopyrazine-2-carboxamide, docking studies have been used to investigate their binding modes in various targets, including Fibroblast Growth Factor Receptors (FGFR). nih.gov A study on novel FGFR inhibitors identified a derivative, 18i , and docking simulations revealed its potential binding mode within the FGFR2 active site, guiding further optimization. nih.gov Similarly, docking has been used to study how substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides inhibit mycobacterial methionine aminopeptidase (B13392206) 1. nih.gov
Molecular Dynamics (MD) simulations build upon the static picture provided by docking. MD simulates the physical movements of atoms and molecules over time, typically for nanoseconds, providing insights into the stability of the ligand-receptor complex and the dynamic nature of their interactions. nih.gov MD simulations of a lead compound targeting the SARS-CoV-2 main protease (Mpro) showed that strong non-covalent interactions were key to the stability of the ligand within the protein's active site over a 100 ns simulation. nih.gov For pyrazine derivatives, MD simulations can confirm whether the binding pose predicted by docking is stable and can reveal how the protein structure might adapt to the presence of the ligand. nih.gov
Table 2: Key Interactions Identified Through Docking and MD Simulations
| Interaction Type | Description | Example Target/Residue |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (O, N). | The amide group of the ligand forming H-bonds with asparagine or glutamine residues in the target's active site. nih.gov |
| Hydrophobic Interaction | Interactions between nonpolar groups, driven by the tendency to exclude water. | The benzamide or pyrazine ring fitting into a hydrophobic pocket lined with residues like leucine, valine, or phenylalanine. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyrazine ring of the ligand stacking with the aromatic ring of a tryptophan or tyrosine residue in the protein. nih.gov |
| Metal Coordination | Direct coordination of the ligand to a metal cofactor in the enzyme's active site. | Inhibition of metalloenzymes like methionine aminopeptidase, where binding can be dependent on the presence of Ni²⁺. nih.gov |
Computational Prediction of ADME and Drug-Likeness Properties
Drug-likeness is often evaluated using rule-based filters, such as Lipinski's Rule of Five. These rules provide a qualitative assessment of whether a compound has physicochemical properties consistent with orally active drugs.
Table 3: Predicted Drug-Likeness Properties for this compound
| Property (Lipinski's Rule of Five) | Predicted Value | Rule (for good oral bioavailability) | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 228.24 g/mol | ≤ 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 2 (two -NH groups) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 (three N atoms, one O atom) | ≤ 10 | Yes |
Note: Predicted values are estimates based on standard computational algorithms.
Beyond simple rules, more sophisticated computational models can predict specific ADME properties. Machine learning algorithms, trained on large datasets of experimental results, can estimate parameters such as aqueous solubility, plasma protein binding, and metabolic stability. github.com For example, research into novel benzamide-type ligands for the cereblon (CRBN) E3 ligase involved optimizing physicochemical properties alongside binding affinity to develop compounds with improved stability and degradation resistance. nih.govresearchgate.net The computational prediction of these properties allows for the in silico design of molecules that balance potency with a favorable ADME profile. nih.gov
Virtual Screening for Novel Analogs and Potential Molecular Targets
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This approach allows researchers to evaluate millions of compounds in a fraction of the time it would take to test them experimentally. Docking-based virtual screening is a common method where each molecule in a database (like ZINC15) is docked into the target's binding site, and the top-scoring compounds are selected for further investigation. nih.gov
This technique can be applied in two main ways for this compound research:
Discovering Novel Analogs: By screening for compounds with similar scaffolds, researchers can identify novel analogs with potentially improved activity, selectivity, or pharmacokinetic properties. The screening can be filtered to search for derivatives of the core pyrazine-benzamide structure.
Identifying New Molecular Targets (Target Fishing): If the biological target of this compound is unknown, reverse docking can be performed. In this approach, the compound is docked against a panel of known protein structures to predict potential biological targets. This can help elucidate its mechanism of action or identify opportunities for drug repositioning.
For example, a virtual screening of 125 compounds led to the identification of a lead molecule against the SARS-CoV-2 Mpro, demonstrating the power of this technique to find promising hits from a focused library. nih.gov Similarly, docking-based virtual screening was used to discover new classes of small-molecule inhibitors for the HIV-1 capsid protein, a target for which no small-molecule inhibitors were previously known. nih.gov
Future Directions and Therapeutic Potential of 3 Amino N Pyrazin 2 Yl Benzamide
Optimization Strategies for Enhanced Efficacy, Selectivity, and Preclinical PK/PD Profile
The optimization of the N-(pyrazin-2-yl)benzamide core is an active area of research, with structure-activity relationship (SAR) studies guiding the development of next-generation compounds. The goal is to enhance target potency and selectivity while improving pharmacokinetic/pharmacodynamic (PK/PD) properties essential for preclinical advancement.
Key SAR insights have been derived from studies on related N-phenylpyrazine-2-carboxamides and their retro-amide analogs, N-(pyrazin-2-yl)benzamides, primarily in the context of antimycobacterial activity. Research has shown that substitutions on both the pyrazine (B50134) and benzene (B151609) rings are critical determinants of efficacy. For instance, in the development of antimycobacterial agents, derivatives with a 5-chloro substitution on the pyrazine ring generally exhibit greater activity than their 6-chloro isomers or non-chlorinated versions. nih.gov On the benzene ring, the placement of electron-withdrawing groups (e.g., trifluoromethyl) and electron-donating groups (e.g., hydroxy, methoxy, or small alkyls) at specific positions can significantly modulate activity against Mycobacterium tuberculosis. nih.gov
Similarly, in the pursuit of antiviral agents targeting the SARS-CoV papain-like protease (PLpro), SAR studies of benzamides revealed that the presence and position of an amino group on the benzamide (B126) moiety can increase inhibitory capacity. nih.gov However, further derivatization of this amino group often leads to reduced activity. nih.gov
These findings highlight a delicate balance between electronic and steric factors. Future optimization will likely involve computational modeling and iterative synthesis to fine-tune these substitutions. The objective is to maximize on-target activity and selectivity against homologous proteins (e.g., different kinases or bacterial enzymes) while simultaneously engineering favorable drug-like properties such as solubility, metabolic stability, and cell permeability to ensure a robust preclinical PK/PD profile.
| Compound Class | Structural Modification | Observed Impact on Preclinical Activity | Therapeutic Area | Reference |
|---|---|---|---|---|
| N-(Pyrazin-2-yl)benzamides | 5-Chloro substitution on pyrazine ring | Generally more active compared to 6-chloro or non-chlorinated analogs | Antimycobacterial | nih.gov |
| N-(Pyrazin-2-yl)benzamides | Hydroxy or short alkyl groups at position 4 of the benzene ring | Enhanced activity against M. tuberculosis | Antimycobacterial | nih.gov |
| Benzamide Protease Inhibitors | Addition of an amino group to the benzamide ring | Increased inhibitory capacity against SARS-CoV PLpro | Antiviral | nih.gov |
| Benzamide Protease Inhibitors | Further derivatization of the amino group (e.g., dimethylamino, sulfonamide) | Generally reduced affinity for the target protease | Antiviral | nih.gov |
Combination Therapy Approaches in Preclinical Settings
To enhance therapeutic efficacy and overcome potential resistance mechanisms, the preclinical exploration of combination therapies is a critical future direction. For analogs of 3-amino-N-(pyrazin-2-yl)benzamide that function as kinase inhibitors (e.g., targeting FGFR or IRAK4), combining them with other targeted agents or standard chemotherapies is a promising strategy.
In oncology, dysregulation of the Fibroblast Growth Factor Receptor (FGFR) pathway is a known oncogenic driver. Preclinical studies have shown that combining FGFR inhibitors with other therapeutic agents can produce synergistic effects. nih.gov For example, in non-small cell lung cancer (NSCLC) models, the combination of an FGFR inhibitor with nab-paclitaxel led to synergistic antitumor effects by arresting the cell cycle and promoting apoptosis. nih.gov Similarly, combining FGFR inhibitors with inhibitors of the mTOR or AKT signaling pathways has demonstrated synergistic growth suppression in vitro. nih.gov
For analogs acting as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are relevant in certain lymphomas with MYD88 mutations, combination strategies are being actively investigated. Preclinical studies in Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) models have shown that IRAK4 inhibition can synergize with other targeted therapies. nih.gov Specifically, combining an IRAK4 inhibitor with a Bruton's Tyrosine Kinase (BTK) inhibitor like ibrutinib (B1684441) or a Bcl-2 inhibitor such as venetoclax (B612062) resulted in enhanced killing of cancer cells compared to either agent alone. nih.govashpublications.org These combinations often target complementary survival pathways, providing a multi-pronged attack that can be more effective and durable.
Future preclinical work will focus on identifying the most potent and least toxic combinations, understanding the molecular basis of their synergy, and defining the optimal sequencing for administration in various disease models.
Exploration of Novel Therapeutic Indications Beyond Primary Research Focus
While much of the research on pyrazine-benzamide structures focuses on oncology and infectious diseases, the versatility of the benzamide scaffold allows for its exploration in entirely different therapeutic areas. A significant emerging application is in the field of neuroscience, specifically targeting G protein-coupled receptors (GPCRs).
Recent research has identified benzamide derivatives as potent agonists for GPR52, an orphan receptor primarily expressed in brain regions associated with dopamine (B1211576) signaling. nih.govnih.gov GPR52 agonists are being investigated as a potential new class of therapeutics for psychiatric conditions like schizophrenia. nih.govnih.gov The hypothesis is that activating GPR52 could modulate dopamine signaling in a way that alleviates the positive, negative, and cognitive symptoms of the disorder. nih.gov The discovery of orally active GPR52 agonists with favorable preclinical pharmacokinetic profiles underscores the potential of this structural class to yield central nervous system (CNS) therapeutics. nih.govnih.gov
This expansion into neuropsychiatry represents a significant pivot from the initial research focus. Further preclinical studies are warranted to explore the efficacy of optimized GPR52 agonists in models of psychosis, cognitive impairment, and other CNS disorders. Additionally, the broader family of benzamides has been investigated for activity against other targets, including the Zinc-Activated Channel (ZAC), suggesting that screening against a wider panel of receptors could uncover further novel indications. nih.gov
Development of Advanced Delivery Systems (e.g., nanoparticles, prodrugs) for Preclinical Application
To overcome challenges related to the physicochemical properties of small molecules, such as poor solubility or limited bioavailability, the development of advanced delivery systems is a key area of future research. For the this compound class, nanoparticle formulations and prodrug strategies are particularly relevant for preclinical evaluation.
Nanoparticles: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, protect it from premature degradation, and modify its pharmacokinetic profile. researchgate.net In preclinical cancer models, nanoparticle-based delivery can leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting, increasing drug concentration at the site of action while reducing systemic exposure. Future work could involve designing nanoparticles specifically for analogs of this compound to enhance their delivery to tumors or across the blood-brain barrier for CNS indications.
Prodrugs: A prodrug is an inactive or less active derivative of a parent drug that is converted into its active form in the body. This approach can be used to improve properties like membrane permeability or to achieve targeted drug release. nih.gov For example, a prodrug of a pyrazine-benzamide kinase inhibitor could be designed with a linker that is cleaved by enzymes highly expressed in tumor tissue, thereby releasing the active drug preferentially at the cancer site. Small-molecule prodrugs can also be engineered to self-assemble into nanoparticles, offering an advanced, carrier-free delivery platform with very high drug loading. nih.gov Preclinical development of such prodrugs could significantly enhance the therapeutic index of this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
